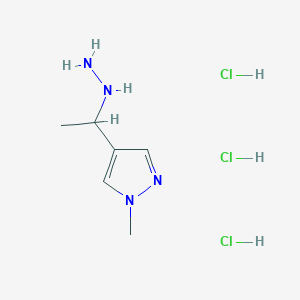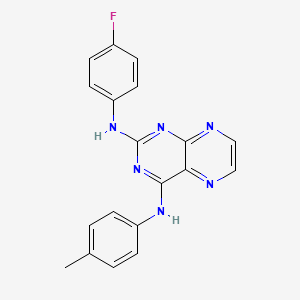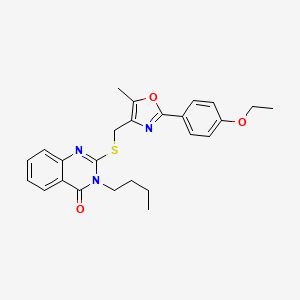
4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylethyl group attached to a pyrazole ring, which is further substituted with a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information for “4-(1-hydrazinylethyl)benzoic acid hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 means harmful if swallowed, and H319 means causes serious eye irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting hydrazinylethyl derivative is then treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to ensure it meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group is known to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-hydrazinylethyl)benzoic acid hydrochloride
- 3-(1-hydrazinylethyl)pyridine hydrochloride
- Phenol, 4-(1-hydrazinylethyl)-
Uniqueness
4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride involves the reaction of 1-methyl-1H-pyrazole with hydrazine hydrate followed by reaction with ethyl chloroacetate. The resulting product is then reacted with hydrochloric acid to yield the final compound.", "Starting Materials": [ "1-methyl-1H-pyrazole", "hydrazine hydrate", "ethyl chloroacetate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrazole with hydrazine hydrate in ethanol to yield 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole.", "Step 2: React the product from step 1 with ethyl chloroacetate in ethanol to yield 4-(1-(2-chloroacetyl)hydrazinylethyl)-1-methyl-1H-pyrazole.", "Step 3: React the product from step 2 with hydrochloric acid in ethanol to yield 4-(1-hydrazinylethyl)-1-methyl-1H-pyrazole trihydrochloride." ] } | |
Número CAS |
1432680-66-4 |
Fórmula molecular |
C6H13ClN4 |
Peso molecular |
176.65 g/mol |
Nombre IUPAC |
1-(1-methylpyrazol-4-yl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-5(9-7)6-3-8-10(2)4-6;/h3-5,9H,7H2,1-2H3;1H |
Clave InChI |
REHPYEHHNGADNA-UHFFFAOYSA-N |
SMILES |
CC(C1=CN(N=C1)C)NN.Cl.Cl.Cl |
SMILES canónico |
CC(C1=CN(N=C1)C)NN.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)


![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)
![3-{[4-(2-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2812732.png)
![2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2812736.png)
![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2812739.png)

